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Compound of Interest

Compound Name: p-METHOXYCINNAMALDEHYDE

Cat. No.: B120730 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-

methoxycinnamaldehyde, a compound of interest in various fields including fragrance,

pharmaceuticals, and organic synthesis. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics,

along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 4-

methoxycinnamaldehyde. The data presented below includes ¹H (proton) and ¹³C (carbon-13)

NMR spectra, which reveal detailed information about the electronic environment of each

nucleus.

¹H NMR Data
The ¹H NMR spectrum of trans-4-methoxycinnamaldehyde provides characteristic signals for

the aldehydic, vinylic, aromatic, and methoxy protons. The large coupling constant between the

vinylic protons confirms the trans configuration of the double bond.

Table 1: ¹H NMR Spectroscopic Data for trans-4-Methoxycinnamaldehyde
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

9.57 - 9.66 d 8.0 Aldehyde (-CHO)

7.46 - 7.52 d 16.0 Vinylic (=CH-Ar)

7.42 - 7.46 d 8.6 Aromatic (H-2, H-6)

6.89 - 6.95 d 8.6 Aromatic (H-3, H-5)

6.55 - 6.61 dd 16.0, 8.0 Vinylic (=CH-CHO)

3.86 s - Methoxy (-OCH₃)

Solvent: CDCl₃,

Frequency: 400 MHz.

Data sourced from

multiple references.[1]

[2]

¹³C NMR Data
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for

each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Methoxycinnamaldehyde
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Chemical Shift (δ) ppm Assignment

193.00 Aldehyde (C=O)

159.41 Aromatic (C-4, C-O)

146.00 Vinylic (=CH-Ar)

132.49 Aromatic (C-2, C-6)

131.13 Aromatic (C-1)

124.74 Vinylic (=CH-CHO)

111.82 Aromatic (C-3, C-5)

55.52 Methoxy (-OCH₃)

Solvent: D₂O, Frequency: 500 MHz. Data is

predicted.[3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-methoxycinnamaldehyde shows characteristic absorption bands for the

aldehyde, alkene, aromatic ring, and ether functionalities.

Table 3: IR Spectroscopic Data for 4-Methoxycinnamaldehyde
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Wavenumber (cm⁻¹) Intensity Assignment

~2800, ~2700 Medium C-H stretch (aldehyde)

~1700 Strong
C=O stretch (conjugated

aldehyde)

2000 - 1667 Multiple Benzene ring overtones

1605 Strong C=C stretch (aromatic)

1575 Strong C=C stretch (vinylic)

~1260 Strong C-O-C stretch (asymmetric)

~1100 Strong C-O-C stretch (symmetric)

975 Strong C-H bend (trans-vinylic)

850 - 800 Strong
C-H bend (para-disubstituted

benzene)

Data is a compilation from gas-

phase and condensed-phase

spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The extended conjugation in 4-methoxycinnamaldehyde, involving the benzene ring, the

carbon-carbon double bond, and the carbonyl group, results in strong absorption in the UV

region.

Table 4: UV-Vis Spectroscopic Data for 4-Methoxycinnamaldehyde

λmax (nm) Solvent

322 Not Specified

Data sourced from a study by IIVS.org.[4]
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Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh approximately 5-10 mg of 4-methoxycinnamaldehyde

and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a

clean, dry vial.

Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it

into the magnet.

Instrument Setup:

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical

parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are

typically required due to the lower natural abundance and longer relaxation times of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase the resulting spectrum.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it

with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry

completely.

Background Scan: Record a background spectrum of the empty ATR accessory to account

for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.

Sample Application: Place a small amount of solid 4-methoxycinnamaldehyde powder

directly onto the ATR crystal.

Pressure Application: Lower the pressure anvil and apply consistent pressure to ensure good

contact between the sample and the crystal.

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a

resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy Protocol
Sample Preparation:

Prepare a stock solution of 4-methoxycinnamaldehyde of a known concentration (e.g., 1

mg/mL) in a UV-grade solvent (e.g., ethanol or methanol).

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the

spectrophotometer (typically 0.1 - 1.0 AU).
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Instrumentation:

Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up

for at least 15-20 minutes.

Blank Measurement:

Fill a quartz cuvette with the pure solvent to be used as a blank.

Place the cuvette in the spectrophotometer and record a baseline correction or "zero" the

instrument across the desired wavelength range (e.g., 200-800 nm).

Sample Measurement:

Rinse the cuvette with the sample solution before filling it.

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting

spectrum.

Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 4-methoxycinnamaldehyde.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.researchgate.net/publication/235967414_Analysis_of_1H-NMR_spectra_of_cinnamaldehyde_type_model_substances_of_lignin
https://www.chemicalbook.com/SpectrumEN_24680-50-0_13CNMR.htm
https://hmdb.ca/spectra/nmr_one_d/110028
https://hmdb.ca/spectra/nmr_one_d/110028
https://iivs.org/wp-content/uploads/2023/03/Final-UV-Vis-poster_2023.pdf
https://www.benchchem.com/product/b120730#spectroscopic-data-of-4-methoxycinnamaldehyde-nmr-ir-uv-vis
https://www.benchchem.com/product/b120730#spectroscopic-data-of-4-methoxycinnamaldehyde-nmr-ir-uv-vis
https://www.benchchem.com/product/b120730#spectroscopic-data-of-4-methoxycinnamaldehyde-nmr-ir-uv-vis
https://www.benchchem.com/product/b120730#spectroscopic-data-of-4-methoxycinnamaldehyde-nmr-ir-uv-vis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b120730?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

